molecular formula C21H34O3 B14743681 3,20-Dihydroxypregnan-11-one CAS No. 565-98-0

3,20-Dihydroxypregnan-11-one

Cat. No.: B14743681
CAS No.: 565-98-0
M. Wt: 334.5 g/mol
InChI Key: OFWWSHNAQHDEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,20-Dihydroxypregnan-11-one: is a steroidal compound with the molecular formula C21H34O3. It is a derivative of pregnane and is characterized by the presence of hydroxyl groups at the 3rd and 20th positions and a ketone group at the 11th position. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities and roles in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,20-Dihydroxypregnan-11-one typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective hydroxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and purity. These methods leverage the specificity of enzymes to introduce hydroxyl groups at the desired positions on the steroid nucleus. The use of genetically engineered microorganisms can further enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

3,20-Dihydroxypregnan-11-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ketone group at the 11th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

    Oxidation: Formation of 3,20-diketopregnan-11-one or 3,20-dicarboxypregnan-11-one.

    Reduction: Formation of 3,20,11-trihydroxypregnan.

    Substitution: Formation of 3,20-dichloropregnan-11-one or 3,20-dibromopregnan-11-one.

Scientific Research Applications

3,20-Dihydroxypregnan-11-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in modulating biological pathways and its potential as a biomarker for certain physiological conditions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 3,20-Dihydroxypregnan-11-one involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as a modulator of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and counterbalancing excitatory responses. This modulation is achieved through binding to distinct sites on the GABA receptor, separate from the binding sites for other modulators like benzodiazepines and barbiturates.

Comparison with Similar Compounds

Similar Compounds

  • 3,11-Dihydroxypregnan-20-one
  • 3,17-Dihydroxypregnan-20-one
  • 3,21-Dihydroxypregnan-20-one

Uniqueness

3,20-Dihydroxypregnan-11-one is unique due to the specific positioning of its hydroxyl and ketone groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it has a unique profile of interactions with molecular targets and a distinct set of applications in research and industry.

Properties

IUPAC Name

3-hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h12-17,19,22-23H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWWSHNAQHDEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971917
Record name 3,20-Dihydroxypregnan-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-98-0
Record name MLS002694509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,20-Dihydroxypregnan-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.